molecular formula C11H7NO6 B1298632 methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 91059-67-5

methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B1298632
CAS No.: 91059-67-5
M. Wt: 249.18 g/mol
InChI Key: CVKSEQDWXKMNGP-UHFFFAOYSA-N
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Description

Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a nitro group at the 6-position and a methyl ester at the 3-position of the chromene backbone. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro substituent in this compound enhances its electron-withdrawing effects, influencing both its chemical reactivity and intermolecular interactions.

Properties

IUPAC Name

methyl 6-nitro-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO6/c1-17-10(13)8-5-6-4-7(12(15)16)2-3-9(6)18-11(8)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKSEQDWXKMNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351072
Record name methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91059-67-5
Record name methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Methyl 2-Nitrophenylacetic Acid

One of the primary methods for synthesizing this compound involves the following reaction:

  • Reagents :

    • Methyl 2-nitrophenylacetic acid
    • Formaldehyde
    • Tetrabutylammonium iodide
    • Potassium carbonate
    • Toluene as a solvent
  • Procedure :

    • The methyl 2-nitrophenylacetic acid is reacted with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene.
    • The reaction is typically conducted under reflux conditions to facilitate the formation of the chromene structure.
  • Yield and Purification :

    • The product is purified through recrystallization or column chromatography to achieve high purity levels.

This method has been documented to yield satisfactory amounts of the target compound with good reproducibility.

Three-Component Reaction

Another innovative approach involves a three-component reaction that utilizes ultrasonic irradiation:

  • Reagents :

    • Acetylcoumarin
    • Thiosemicarbazide
    • Chitosan as a catalyst
    • Dioxane as a solvent
  • Procedure :

    • A mixture of acetylcoumarin, thiosemicarbazide, and chitosan is prepared in dioxane.
    • The solution is subjected to ultrasonic irradiation at 50°C for 20–60 minutes, which accelerates the reaction.
    • After completion, the product is filtered, washed with ethanol, and recrystallized from dimethylformamide.
  • Yield :

    • This method has shown promising yields and can be monitored effectively using thin-layer chromatography (TLC) to track reaction progress.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the two prominent preparation methods discussed:

Method Key Reagents Conditions Yield Potential Notes
Reaction of Methyl 2-Nitrophenylacetic Acid Methyl 2-nitrophenylacetic acid, formaldehyde, tetrabutylammonium iodide Reflux in toluene High Traditional method; well-documented
Three-Component Reaction Acetylcoumarin, thiosemicarbazide, chitosan Ultrasonic irradiation Promising Innovative; environmentally friendly

Chemical Reactions Analysis

Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at the 6-position of the chromene ring significantly impacts melting points, solubility, and electronic properties. Key comparisons include:

Compound Name Substituent (Position 6) Molecular Weight (g/mol) Melting Point (°C) Key Interactions/Properties
Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate -NO₂ 265.18 Not reported Strong electron-withdrawing; likely higher reactivity
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate -OCH₃ 248.23 Not reported Electron-donating methoxy group; improved solubility
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid -Cl 224.61 200 Moderate electron-withdrawing; halogen bonding
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid -CH₃ 204.18 165–166 Electron-donating; reduced polarity

Key Observations :

  • Nitro and chloro substituents increase molecular weight and likely elevate melting points compared to methyl or methoxy groups.
  • The nitro group’s strong electron-withdrawing nature enhances electrophilic reactivity, making the compound more suitable for nucleophilic substitution or condensation reactions .
Benzo[f]chromene Derivatives
  • 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid () features a fused naphthalene system, resulting in extended conjugation and a higher melting point (235°C) compared to simpler coumarins. Its synthesis via Meldrum’s acid and aldehydes achieves a 93.1% yield, suggesting scalability for nitro-substituted variants .
Halogenated Analogues
  • Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (CAS 91058-98-9) shares structural similarity but replaces nitro with chlorine.

Biological Activity

Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, a derivative of the chromene family, has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₁H₇NO₆
CAS Number: 91059-67-5
Melting Point: 212-214 °C

The synthesis of this compound typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This approach yields a compound characterized by a nitro group which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to various biological effects such as apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

  • Staphylococcus aureus: Exhibited moderate antibacterial activity at concentrations around 100 μg/mL.
  • Escherichia coli: Showed moderate activity at similar concentrations.
  • Candida albicans: Demonstrated excellent activity at 125 μg/mL compared to standard drugs like griseofulvin .

This compound's efficacy against fungal strains and bacteria suggests its potential as a therapeutic agent in treating infections.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown:

  • Cytotoxicity: The compound has been reported to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells, with IC50 values indicating significant potency .
Cell LineIC50 (μM)Mechanism of Action
MCF-70.65Induction of apoptosis
U-9371.54Cell cycle arrest
HeLa2.41Activation of caspase pathways

These findings suggest that this compound may act as a promising lead compound for further development into anticancer therapies.

Case Studies

  • Inhibition of Phospholipase A2: A study demonstrated that this compound irreversibly inhibits phospholipase A2 from Crotalus durissus ruruima venom, with an IC50 value of 3.1 ± 0.06 nmol. This inhibition could contribute to its anti-inflammatory properties .
  • Comparative Studies with Other Compounds: Research comparing this compound with other chromene derivatives revealed that while it shares structural similarities, its specific nitro and ester groups confer unique biological properties that enhance its efficacy against targeted diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via condensation reactions, such as the Pechmann or Knoevenagel condensation. Key steps include nitration of precursor coumarins and esterification. Optimization involves adjusting catalysts (e.g., H₂SO₄ for nitration), temperature control (e.g., 198–199.5°C for melting point stability), and solvent selection (anhydrous dichloromethane for acylations). Purification via recrystallization (e.g., using Et₂O) improves yield and purity .

Q. How are spectral techniques (NMR, HRMS) applied to characterize this compound and its derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals using coupling patterns and solvent references (e.g., CDCl₃ at 7.26 ppm for ¹H). For example, aromatic protons in derivatives appear at δ 6.46–8.88 ppm, with nitro groups causing deshielding .
  • HRMS : Confirm molecular weight (e.g., theoretical m/z 409.1274 vs. observed 409.1271 for OXE-J derivatives) and fragmentation patterns .

Q. What are the critical physical-chemical properties influencing experimental handling?

  • Answer : Key properties include melting point (198–199.5°C), density (1.453 g/cm³), and solubility in polar aprotic solvents (e.g., DCM, DMSO). Hygroscopicity and thermal stability (boiling point ~461.7°C) necessitate inert-atmosphere storage and controlled heating .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

  • Methodological Answer : Discrepancies arise from solvent effects, concentration, or tautomerism. Use deuterated solvents for consistency, and compare with computational predictions (DFT calculations). For example, oxime derivatives (OXE-J) show distinct shifts for nitrobenzoyl groups (δ 8.79 ppm) due to electron-withdrawing effects .

Q. What strategies validate the environmental fate of this compound in ecological risk assessments?

  • Answer : Apply the INCHEMBIOL framework:

  • Abiotic studies : Measure hydrolysis rates (pH-dependent) and photodegradation using UV-Vis spectroscopy.
  • Biotic studies : Assess microbial degradation via LC-MS/MS and ecotoxicity in model organisms (e.g., Daphnia magna) .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Answer : Use kinetic isotope effects (KIEs) and Hammett plots to probe transition states. For example, oxime formation (OXE-J) involves nucleophilic attack by hydroxylamine, with rate dependence on electron-withdrawing substituents (σ⁺ values) .

Q. What experimental designs minimize bias in comparative studies of biological activity (e.g., antimicrobial assays)?

  • Answer : Implement randomized block designs with split-split plots:

  • Plots : Compound concentrations.
  • Subplots : Microbial strains.
  • Sub-subplots : Replicates (n=4–5) with standardized inoculum sizes. Include positive/negative controls (e.g., ampicillin, DMSO) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
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methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

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